molecular formula CH3ClF2O B15482421 Chloro(difluoro)methane--water (1/1) CAS No. 20723-62-0

Chloro(difluoro)methane--water (1/1)

Cat. No.: B15482421
CAS No.: 20723-62-0
M. Wt: 104.48 g/mol
InChI Key: GDBUODUOXKGFGU-UHFFFAOYSA-N
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Description

Chloro(difluoro)methane–water (1/1), also known as monochlorodifluoromethane hydrate (CAS 75-45-6 with a 1:1 stoichiometric water complex), is a hydrochlorofluorocarbon (HCFC) compound stabilized by water molecules. Chlorodifluoromethane (HCFC-22) itself is a colorless gas widely used historically as a refrigerant and blowing agent . The hydrate form is of interest due to its unique physicochemical interactions with water, which influence its environmental persistence and reactivity.

Properties

CAS No.

20723-62-0

Molecular Formula

CH3ClF2O

Molecular Weight

104.48 g/mol

IUPAC Name

chloro(difluoro)methane;hydrate

InChI

InChI=1S/CHClF2.H2O/c2-1(3)4;/h1H;1H2

InChI Key

GDBUODUOXKGFGU-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)Cl.O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key comparisons with structurally related halogenated methanes are summarized below:

Property Chloro(difluoro)methane–Water (1/1) Dichlorofluoromethane (CFC-21) Dichlorodifluoromethane (CFC-12) 1,1-Difluoroethane–Dichlorodifluoromethane (1:1)
CAS Number 75-45-6 (parent) 75-43-4 75-71-8 56275-41-3
Molecular Formula CHClF₂·H₂O CHCl₂F CCl₂F₂ C₃H₄Cl₂F₄
Molecular Weight (g/mol) ~102.92 (parent) + 18.02 (water) 102.92 120.91 186.96
Boiling Point (°C) -40.8 (parent) 8.9 -29.8 Not reported
Vapor Pressure 4830 mmHg (parent at 25°C) 1,210 mmHg (at 25°C) 568 kPa (at 20°C) Not reported
Water Solubility Enhanced in hydrate form 0.25 g/L (25°C) 0.017 g/L (25°C) Insoluble

Key Observations :

  • The hydrate form of HCFC-22 likely exhibits higher water solubility than its parent compound due to hydrogen bonding with water molecules.
  • The 1:1 complex with 1,1-difluoroethane (CAS 56275-41-3) has a significantly higher molecular weight and distinct phase behavior, though its environmental relevance is less documented .

Environmental and Toxicological Behavior

Ozone Depletion Potential (ODP):
  • HCFC-22 : ODP = 0.055 (lower than CFCs due to H-atom enabling tropospheric degradation) .
  • CFC-12 : ODP = 1.0 (high, fully halogenated structure) .
  • CFC-21 : ODP ≈ 0.04 (moderate, partial degradation in the troposphere) .
Toxicity and Pharmacokinetics:
  • HCFC-22 : Low acute toxicity (LC₅₀ > 200,000 ppm in rats) but chronic exposure linked to cardiac sensitization .
  • CFC-21 : Higher toxicity; studies by Peter et al. (1986) demonstrated slower metabolic clearance compared to HCFC-22 in animal models .
  • CFC-12 : Persistent in the atmosphere (lifetime ~100 years) with bioaccumulation risks in aquatic systems .

Analytical Methods

Analytical techniques for detecting halogenated methanes in environmental matrices:

Compound Sample Matrix Method Detection Limit Reference
HCFC-22 (and hydrate) Water GC/ECD with purge-and-trap 0.09 µg/L US EPA Method 601
CFC-21 Air Cryogenic GC/MS Not reported Hoyt & Rasmussen (1985)
CFC-12 Seawater Headspace GC/FID 0.02 µg/L US EPA Method 601

Note: The hydrate form may require modified extraction protocols to preserve the water complex during analysis.

Q & A

Q. What are the established analytical methods for identifying and quantifying Chloro(difluoro)methane in environmental samples?

To analyze Chloro(difluoro)methane (HCFC-22) in air or water, gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is recommended. For air samples, NIOSH Method 1018 specifies using activated coconut charcoal tubes for collection, followed by thermal desorption and GC/ECD analysis . For aqueous samples, USGS protocols recommend purge-and-trap concentration with helium, followed by GC/MS to achieve detection limits <0.1 µg/L . Calibration standards should be prepared in methanol, stored at +20°C, and validated against NIST-traceable reference materials .

Q. What thermodynamic properties of Chloro(difluoro)methane are critical for experimental design?

The NIST Chemistry WebBook provides essential thermodynamic data for Chloro(difluoro)methane (Table 1). These values are critical for modeling phase behavior and reaction equilibria in closed systems.

Q. Table 1. Thermodynamic Data for Chloro(difluoro)methane (Gas Phase)

ParameterValue (kJ/mol)Source
ΔH°f (Formation)-261.9 ± 0.5Chase, 1998
S° (Entropy)230.95NIST, 2023
Cp (Heat Capacity)94.77 (A term)Chase, 1998

Researchers must account for temperature-dependent heat capacity coefficients (A, B, C, D in Shomate equations) when designing calorimetry or kinetic studies .

Q. How can researchers validate analytical methods for Chloro(difluoro)methane in complex matrices?

Method validation should follow EPA and AOAC guidelines:

  • Linearity : Test across 0.1–100 µg/L using Dr. Ehrenstorfer’s methanol-based standards .
  • Recovery : Spike samples with known concentrations; acceptable recovery ranges are 85–115% for water and 75–110% for air .
  • Interference Checks : Confirm no cross-reactivity with co-occurring halocarbons (e.g., dichlorodifluoromethane) via GC retention time mapping .

Advanced Research Questions

Q. What are the mechanisms of Chloro(difluoro)methane interaction with aqueous systems under varying redox conditions?

In anaerobic environments, Chloro(difluoro)methane undergoes reductive dehalogenation via microbial action, producing difluoromethane (HFC-32) and chloride ions. Experimental setups should use sulfate-reducing bacteria (e.g., Desulfovibrio) in batch reactors with pH 6.5–7.5 and Eh < -200 mV. Monitor intermediates using ion chromatography (IC) for chloride and GC-TCD for HFC-32 . In aerobic systems, photolytic degradation dominates, requiring UV irradiation (254 nm) and hydroxyl radical scavengers (e.g., tert-butanol) to isolate pathways .

Q. How do structural features of Chloro(difluoro)methane influence its pharmacokinetics in biological systems?

The compound’s low polar surface area (PSA = 0 Ų) and high lipid solubility (logP = 2.1) facilitate rapid diffusion across cell membranes. In vivo studies in rodents show a biphasic elimination profile:

  • Distribution Phase : t₁/₂α = 12–18 min (plasma to adipose tissue).
  • Elimination Phase : t₁/₂β = 48–72 hr (hepatic CYP2E1-mediated metabolism).
    Controlled experiments should use ¹⁹F-NMR to track metabolites like fluoroacetate in liver homogenates .

Q. What experimental strategies resolve contradictions in reported Henry’s Law constants for Chloro(difluoro)methane?

Discrepancies in Henry’s constants (e.g., 0.12 vs. 0.18 mol/L·atm at 25°C) arise from salinity and temperature variability. To standardize measurements:

  • Use a static headspace apparatus with ionic strength adjustment (NaCl 0.5 M).
  • Validate with EPICS (Equilibrium Partitioning in Closed Systems) methodology per USGS guidelines .
  • Apply the Benson-Krause correction for temperature effects:
    KH(T)=KH(298K)exp[ΔHR(1T1298)]K_H(T) = K_H(298K) \cdot \exp\left[\frac{-\Delta H}{R}\left(\frac{1}{T} - \frac{1}{298}\right)\right]
    Where ΔH = -12.4 kJ/mol (NIST data) .

Q. How can researchers optimize synthetic routes for Chloro(difluoro)methane derivatives with biological activity?

For halogenated analogs (e.g., 4-[chloro(difluoro)methoxy]aniline), employ:

  • Nucleophilic Substitution : React HCFC-22 with phenol derivatives under K₂CO₃/DMF at 80°C (yield = 65–75%) .
  • Suzuki Coupling : Use Pd(PPh₃)₄ catalyst to attach aryl boronic acids to the difluoromethoxy group (TLC monitoring required) .
    Biological screening should prioritize assays for cytochrome P450 inhibition (IC₅₀) and antimicrobial activity (MIC against E. coli and S. aureus) .

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